molecular formula C21H3Br15N6 B12590255 N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 459433-13-7

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12590255
CAS No.: 459433-13-7
M. Wt: 1537.8 g/mol
InChI Key: KQMXTKNQKFELFS-UHFFFAOYSA-N
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Description

N²,N⁴,N⁶-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is a halogenated triazine derivative featuring three pentabromophenyl groups attached to the triazine core. This compound is notable for its high bromine content (~70–75% by weight), making it a potent flame retardant. The bulky pentabromophenyl substituents enhance thermal stability and reduce flammability by releasing bromine radicals during combustion, which scavenge free radicals and inhibit fire propagation .

Properties

CAS No.

459433-13-7

Molecular Formula

C21H3Br15N6

Molecular Weight

1537.8 g/mol

IUPAC Name

2-N,4-N,6-N-tris(2,3,4,5,6-pentabromophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H3Br15N6/c22-1-4(25)10(31)16(11(32)5(1)26)37-19-40-20(38-17-12(33)6(27)2(23)7(28)13(17)34)42-21(41-19)39-18-14(35)8(29)3(24)9(30)15(18)36/h(H3,37,38,39,40,41,42)

InChI Key

KQMXTKNQKFELFS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=NC(=NC(=N2)NC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)NC4=C(C(=C(C(=C4Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Flame Retardancy

One of the primary applications of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is as a flame retardant in polymers. Its high bromine content provides excellent fire resistance properties:

  • Polymers Used : Commonly incorporated into polyethylene (PE), polypropylene (PP), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and thermoplastic olefins (TPO) to enhance their flame retardancy.
  • Mechanism : The compound acts by forming a protective char layer during combustion, which inhibits the spread of flames and reduces smoke generation.

Agricultural Films

A study highlighted the use of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine in agricultural films made from polyethylene. The incorporation of this compound improved the thermal stability and fire resistance of the films used in agricultural applications. This enhancement leads to longer-lasting products that can withstand environmental stresses without degrading.

Automotive Parts

In automotive manufacturing, this compound has been utilized in talc-filled polypropylene composites. Research indicates that these composites exhibit improved flame retardancy compared to traditional materials. The presence of N₂,N₄,N₆-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine effectively meets the stringent fire safety standards required in automotive applications.

Environmental Impact and Safety

While the compound provides significant benefits in terms of fire resistance, its environmental impact is a critical consideration. Brominated flame retardants have been scrutinized for potential toxicity and bioaccumulation:

  • Regulatory Status : Various regulatory bodies are assessing the safety profiles of halogenated compounds due to concerns about their environmental persistence and potential health risks.
  • Alternatives : Research is ongoing to develop less hazardous alternatives that can provide similar flame-retardant properties without adverse environmental effects.

Summary Table of Applications

Application AreaDescriptionBenefits
Agricultural FilmsUsed in PE-based films for crop protectionEnhanced thermal stability and fire resistance
Automotive PartsIncorporated into PP composites for interior componentsImproved flame retardancy and compliance with safety standards
Polymer CompositesAdded to various polymers like PS and ABSIncreases durability and reduces flammability

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on target molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways, including those involved in thermal degradation and flame retardancy .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Bromine Content Key Applications Reference IDs
N²,N⁴,N⁶-Tris(pentabromophenyl)-triamine 3 × C₆Br₅ ~1200* ~70–75% Flame retardants Inferred
N²,N⁴,N⁶-Tris(4-bromophenyl)-triamine (TBAT) 3 × C₆H₄Br 588.64 ~40% Flame retardants, sensors
Altretamine (Hexamethylmelamine) 6 × CH₃ 210.28 0% Anticancer drug
N²,N⁴,N⁶-Tris(1H-pyrazolyl)-triamine 3 × pyrazolyl ~400–450 0% Supramolecular chemistry
N²,N⁴,N⁶-Tributyl-triamine 3 × C₄H₉ 282.45 0% Polymer stabilizers

*Estimated based on pentabromophenyl substituents.

Key Observations:
  • Bromination Degree: The pentabromophenyl derivative has significantly higher bromine content than TBAT (monobrominated), enhancing its flame-retardant efficiency but likely reducing solubility in common solvents .
  • Substituent Bulk : Bulky substituents (e.g., pentabromophenyl, pyrazolyl) increase steric hindrance, affecting reactivity and synthesis conditions .
  • Applications : Brominated triazines dominate in flame retardancy, while alkylated (e.g., Altretamine) or heterocyclic derivatives (e.g., pyrazolyl) are used in pharmaceuticals or materials science .

Thermal and Chemical Properties

  • Thermal Stability : Brominated derivatives exhibit superior thermal stability (>300°C) compared to alkylated triazines (e.g., Altretamine, mp ~150°C) .
  • Flame Retardancy : The pentabromophenyl derivative releases bromine radicals at high temperatures, outperforming TBAT in suppressing combustion .
  • Solubility : Alkylated derivatives (e.g., N⁶-aryl benzothiazole triazines) show better solubility in organic solvents, enabling applications in coatings and polymers .

Biological Activity

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine, commonly referred to as tris(pentabromophenyl)triazine or TPT, is a compound that has garnered attention for its potential biological applications. This article delves into the biological activity of TPT, focusing on its antimicrobial properties and cytotoxic effects against various cell lines.

  • Molecular Formula : C21_{21}H18_{18}N6_6
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 1973-05-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of TPT and its derivatives against a range of pathogenic microorganisms. In one study, a series of 2,4,6-trisubstituted triazines were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, several compounds exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundMIC (μg/mL)Target Organism
3f6.25Staphylococcus aureus
3g12.5Escherichia coli
3h10.0Candida albicans
3i8.0Pseudomonas aeruginosa
3m6.25Bacillus subtilis

These findings indicate that TPT and its derivatives possess promising antimicrobial properties that could be further explored for therapeutic applications.

Cytotoxic Effects

In addition to its antimicrobial properties, TPT has been investigated for its cytotoxic effects on human cancer cell lines. Research has shown that certain derivatives of TPT exhibit significant cytotoxicity against various cancer types including breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cells. The cytotoxic effects were evaluated using standard assays such as MTT and IC50 determination.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
TPT-Derivative A15MCF-7
TPT-Derivative B20HCT116
TPT-Derivative C25HepG2

The results suggest that TPT derivatives may serve as potential candidates for the development of new anticancer agents.

The biological activity of TPT is hypothesized to be linked to its ability to disrupt cellular processes in both microbial and cancer cells. The triazine ring structure is known to interact with nucleic acids and proteins, potentially leading to inhibition of DNA replication and RNA transcription in microorganisms and cancer cells alike.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Grisley et al. highlighted the synthesis of various triazine derivatives with enhanced antimicrobial activity compared to standard antibiotics . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds.
  • Cytotoxicity Assessment : A comprehensive assessment published in Medicinal Chemistry Research reported that certain triazine derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

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